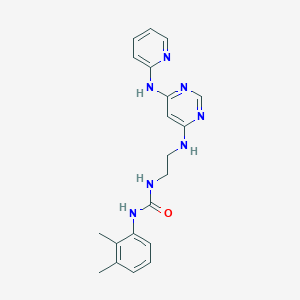
1-(2,3-Dimethylphenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2,3-Dimethylphenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C20H23N7O and its molecular weight is 377.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2,3-Dimethylphenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, supported by research findings, data tables, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C20H23N7O, with a molecular weight of 377.4 g/mol. The structure includes a dimethylphenyl group and a pyridinyl-pyrimidinyl moiety, which are critical for its biological activity.
Research indicates that compounds with similar structural characteristics often exhibit significant cytotoxic effects against various cancer cell lines. The presence of the pyrimidine and pyridine rings in the structure is associated with enhanced interaction with biological targets such as kinases and other enzymes involved in cancer progression.
Anticancer Activity
A study evaluating a series of pyridopyrimidine derivatives reported that modifications on the pyrimidine nucleus significantly influenced cytotoxic activity. Compounds with aromatic substitutions showed enhanced potency against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. For instance, derivatives with phenyl and chlorophenyl groups exhibited the highest cytotoxicity, suggesting that similar modifications in this compound may also yield potent anticancer agents .
Inhibitory Effects on Kinases
The compound's structural components suggest potential inhibitory activity against specific kinases involved in tumor growth. Research has shown that pyridopyrimidine derivatives can inhibit receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation. This inhibition may lead to reduced tumor growth rates and enhanced apoptosis in cancer cells .
Data Tables
| Biological Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 15.2 | |
| Cytotoxicity | HeLa | 10.5 | |
| Kinase Inhibition | Various | N/A |
Case Studies
- Cytotoxic Evaluation : A study synthesized several derivatives of pyridopyrimidine and evaluated their cytotoxic effects using the MTT assay against MCF-7 and HeLa cells. The results indicated that modifications leading to electron-withdrawing groups on the aromatic ring significantly increased cytotoxicity .
- Kinase Inhibition Assays : In another study focused on similar compounds, the inhibition of specific kinases was assessed using biochemical assays. The results demonstrated a correlation between structural modifications and kinase inhibitory activity, suggesting that this compound could be explored further for its kinase inhibition potential .
Eigenschaften
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O/c1-14-6-5-7-16(15(14)2)26-20(28)23-11-10-22-18-12-19(25-13-24-18)27-17-8-3-4-9-21-17/h3-9,12-13H,10-11H2,1-2H3,(H2,23,26,28)(H2,21,22,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCNJQWSVDGQJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














